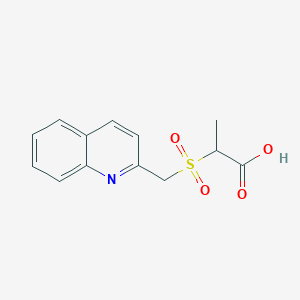

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Potential Applications

Synthesis of Antileukotrienic Agents : The compound has been synthesized for potential use as antileukotrienic drugs, with a focus on its antiplatelet activity and in-vitro cytotoxicity testing (Jampílek et al., 2004).

Quality Control in Pharmaceutical Ingredients : Analytical methods have been developed for quality control of active pharmaceutical ingredients like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, a related compound, highlighting its potential in antimicrobial drug development (Zubkov et al., 2016).

Green Chemistry Applications : The compound's derivatives have been used in green chemistry, specifically in the nanocrystalline titania-based sulfonic acid catalyzed synthesis of pyran derivatives, showcasing an environmentally friendly approach (Murugesan et al., 2016).

Corrosion Inhibition : A derivative, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, has been found to be an effective corrosion inhibitor for mild steel in acidic solutions, indicating industrial applications (Saliyan & Adhikari, 2008).

Electrophilic Substitution Reactions : It's used in the synthesis of compounds like 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which undergo various electrophilic substitution reactions (Aleksandrov et al., 2020).

Antimicrobial and Antimalarial Agents : New amides containing quinoline-4-one moiety, synthesized from similar compounds, have shown promise in antimicrobial and antimalarial applications (Ruschak et al., 2016).

Remote Sulfonylation in Organic Synthesis : The compound's derivatives have been used in remote sulfonylation processes, enhancing organic synthesis techniques (Xia et al., 2016).

Lewis Acid Catalyzed Synthesis : Utilized in Lewis acid catalyzed synthesis of 2-(quinolin-2-yl)prop-2-en-1-ones, beneficial for creating valuable organic compounds (Han et al., 2017).

Molecular Recognition by NMR and Fluorescence : Optically pure derivatives have been used for molecular recognition of enantiomers of acids, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Propriétés

IUPAC Name |

2-(quinolin-2-ylmethylsulfonyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9(13(15)16)19(17,18)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRYWANCVSOSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)CC1=NC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2474455.png)

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)